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molecular formula C12H17NO3 B8367486 4-Cyclopentyloxy-2-hydroxymethyl-5-methoxypyridine

4-Cyclopentyloxy-2-hydroxymethyl-5-methoxypyridine

Cat. No. B8367486
M. Wt: 223.27 g/mol
InChI Key: YHFCQPJFOHVKIC-UHFFFAOYSA-N
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Patent
US06472412B1

Procedure details

90% Formic acid (5.5 mL) is added to a suspension of 4-cyclopentyloxy-5-methoxy-2-trityloxypyridine (1.2 g) in ethyl acetate (8.5 mL) and the mixture stirred at room temperature for 1 hours. The mixture is diluted with ethyl acetate and washed with brine then aqueous sodium bicarbonate until the washings are neutral. The brine washings are neutralised with solid sodium bicarbonate and extracted with ethyl acetate. After drying (MgSO4) the extracts are evaporated to give 4-cyclopentyloxy-2-hydroxymethyl-5-methoxypyridine (360 mg) as a white solid, m.p. 93-94.5° C. [Elemental analysis: C, 64.7; H, 7.80; N, 6.11%. calculated: C, 64.55; H, 7.68; N, 6.27%.].
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
4-cyclopentyloxy-5-methoxy-2-trityloxypyridine
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([OH:3])=O.[CH:4]1([O:9][C:10]2[C:15]([O:16][CH3:17])=[CH:14][N:13]=[C:12](OC(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)[CH:11]=2)[CH2:8][CH2:7][CH2:6][CH2:5]1>C(OCC)(=O)C>[CH:4]1([O:9][C:10]2[C:15]([O:16][CH3:17])=[CH:14][N:13]=[C:12]([CH2:1][OH:3])[CH:11]=2)[CH2:5][CH2:6][CH2:7][CH2:8]1

Inputs

Step One
Name
Quantity
5.5 mL
Type
reactant
Smiles
C(=O)O
Name
4-cyclopentyloxy-5-methoxy-2-trityloxypyridine
Quantity
1.2 g
Type
reactant
Smiles
C1(CCCC1)OC1=CC(=NC=C1OC)OC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
8.5 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 1 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (MgSO4) the extracts
CUSTOM
Type
CUSTOM
Details
are evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCCC1)OC1=CC(=NC=C1OC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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